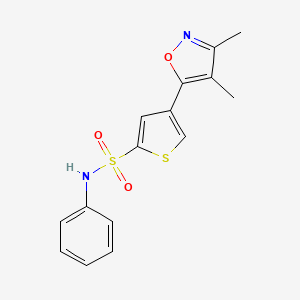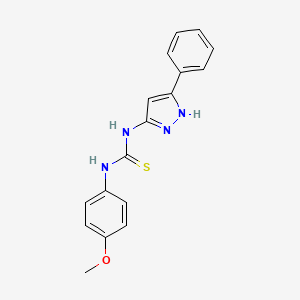
4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This particular compound features a thiophene ring, which is a five-membered heterocyclic ring containing sulfur, and an oxazole ring, which is another five-membered heterocyclic ring containing both nitrogen and oxygen.
Métodos De Preparación
The synthesis of 4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Aplicaciones Científicas De Investigación
4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance and developing new antibiotics.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate required for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar compounds to 4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide include other sulfonamides like sulfisoxazole and sulfamethoxazole. These compounds share a similar sulfonamide group but differ in their heterocyclic rings and substituents. The uniqueness of this compound lies in its specific combination of the oxazole and thiophene rings, which can impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H14N2O3S2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-11(2)16-20-15(10)12-8-14(21-9-12)22(18,19)17-13-6-4-3-5-7-13/h3-9,17H,1-2H3 |
Clave InChI |
YBJRXLHBXATGCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)C2=CSC(=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B12489995.png)
![N-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490008.png)

![3-(Dibenzo[b,d]furan-3-ylamino)-1-(furan-2-yl)propan-1-one](/img/structure/B12490022.png)
![2-(3-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12490027.png)
![N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12490031.png)
![2-{[4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B12490037.png)
![2-Methyl-3-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid](/img/structure/B12490055.png)
![Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12490062.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12490069.png)
![N-(2-bromobenzyl)-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490076.png)
![Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490084.png)
![N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B12490091.png)

